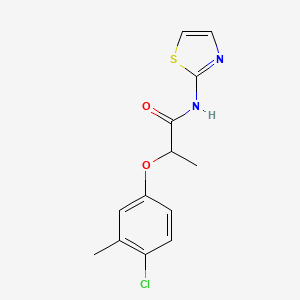![molecular formula C17H17NO4 B4409513 N-[2-(4-methylphenoxy)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4409513.png)
N-[2-(4-methylphenoxy)ethyl]-1,3-benzodioxole-5-carboxamide
Overview
Description
N-[2-(4-methylphenoxy)ethyl]-1,3-benzodioxole-5-carboxamide, also known as GSK-3β inhibitor VIII, is a chemical compound that is widely used in scientific research. It is a potent and selective inhibitor of glycogen synthase kinase-3β (GSK-3β), an enzyme that plays a key role in many cellular processes, including cell proliferation, differentiation, and apoptosis.
Mechanism of Action
The mechanism of action of N-[2-(4-methylphenoxy)ethyl]-1,3-benzodioxole-5-carboxamide involves the inhibition of this compoundβ activity. This compoundβ is a serine/threonine kinase that phosphorylates a wide range of substrates, including β-catenin, tau protein, and glycogen synthase. By inhibiting this compoundβ, this compound can affect many cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are diverse and depend on the specific cellular processes that are affected by this compoundβ inhibition. Some of the most important effects include the regulation of glucose metabolism, the modulation of inflammatory responses, and the promotion of neuronal survival. Additionally, this compound has been shown to have anti-tumor effects in various cancer cell lines, suggesting that it may be a potential therapeutic agent for the treatment of cancer.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[2-(4-methylphenoxy)ethyl]-1,3-benzodioxole-5-carboxamide is its high selectivity for this compoundβ. This makes it an ideal tool for studying the effects of this compoundβ inhibition on various cellular processes. Additionally, this compound is relatively easy to synthesize and purify, making it readily available for laboratory use. However, one limitation of this compound is that it may have off-target effects on other kinases, which can complicate data interpretation.
Future Directions
There are many potential future directions for research involving N-[2-(4-methylphenoxy)ethyl]-1,3-benzodioxole-5-carboxamide. One important direction is the identification of new therapeutic targets for this compound. This could involve the identification of specific cellular processes that are affected by this compoundβ inhibition, as well as the development of new assays for measuring the activity of this enzyme. Additionally, researchers may explore the use of this compound in combination with other drugs or therapies to enhance its therapeutic effects. Finally, further studies are needed to fully understand the long-term effects of this compoundβ inhibition on cellular processes and to identify potential side effects or toxicity issues.
Scientific Research Applications
N-[2-(4-methylphenoxy)ethyl]-1,3-benzodioxole-5-carboxamide has a wide range of scientific research applications. One of the most important applications is in the study of this compoundβ signaling pathways. This compoundβ is a key regulator of many cellular processes, and its dysregulation has been implicated in the development of many diseases, including cancer, diabetes, and Alzheimer's disease. By inhibiting this compoundβ, researchers can study the effects of this enzyme on various cellular processes and identify potential therapeutic targets for these diseases.
properties
IUPAC Name |
N-[2-(4-methylphenoxy)ethyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-12-2-5-14(6-3-12)20-9-8-18-17(19)13-4-7-15-16(10-13)22-11-21-15/h2-7,10H,8-9,11H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCJIOGMOISQVLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCNC(=O)C2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
14.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49732644 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(4-chlorophenyl)thio]-N-(4-methoxy-3-nitrophenyl)acetamide](/img/structure/B4409453.png)
![2-methoxy-3-methyl-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4409455.png)

![4-[2-(3-sec-butoxyphenoxy)ethyl]morpholine hydrochloride](/img/structure/B4409472.png)
![methyl 4-{2-[(3-chlorophenyl)amino]-2-oxoethoxy}-3-methoxybenzoate](/img/structure/B4409476.png)
![2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]phenol](/img/structure/B4409479.png)
![5-chloro-2-{2-[2-(4-methylpiperazin-1-yl)ethoxy]ethoxy}benzaldehyde hydrochloride](/img/structure/B4409487.png)


![4-{2-[2-(4-propoxyphenoxy)ethoxy]ethyl}morpholine hydrochloride](/img/structure/B4409498.png)

![2-(4-chloro-3-methylphenoxy)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]propanamide](/img/structure/B4409526.png)
![1-[4-(3-tert-butylphenoxy)butyl]-4-methylpiperazine hydrochloride](/img/structure/B4409539.png)